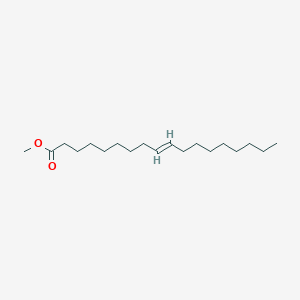

Methyl elaidate

Description

Methyl elaidate has been reported in Ganoderma carnosum and Abies spectabilis with data available.

Properties

IUPAC Name |

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Methyl Elaidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid that serves as a crucial reference standard in lipid analysis and holds potential significance in various research domains, including metabolic studies and drug development. Understanding its fundamental physicochemical properties is paramount for its effective application in experimental settings. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [1][2][3][4] |

| Molecular Weight | 296.49 g/mol | [1] |

| Appearance | Colorless to amber clear liquid | |

| Melting Point | 9-10 °C | |

| Boiling Point | 351.45 °C (at 760 mmHg); 220 °C (at 24 mmHg); 164-165 °C (at 0.5 Torr) | |

| Density | 0.871 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.450 - 1.452 | |

| Flash Point | 92.40 °C (estimated) | |

| Vapor Pressure | 6.29 x 10⁻⁶ mmHg at 25 °C (estimated) |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | 0.005588 mg/L at 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in most organic solvents, including chloroform and methanol. | |

| LogP (o/w) | 7.45 - 8.16 (estimated) |

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed at one end. Given its low melting point, the sample may need to be cooled to solidify before determination.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined at atmospheric or reduced pressure.

Protocol (Atmospheric Pressure):

-

Apparatus: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid boils and a stable temperature is reached, with vapor condensing on the thermometer bulb. This stable temperature is the boiling point.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Protocol (Pycnometer):

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature and weighed.

-

Calculation: The density of this compound is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Protocol:

-

Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument measures the angle of refraction and displays the refractive index.

Solubility Determination

Protocol (Qualitative):

-

A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, chloroform).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.

-

Visual observation is used to determine if the this compound has dissolved to form a clear solution.

Protocol (Quantitative - Shake-Flask Method for Water Solubility):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to let undissolved this compound separate.

-

A sample of the aqueous phase is carefully removed, filtered or centrifuged, and the concentration of dissolved this compound is determined using an analytical technique such as gas chromatography.

Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of this compound and to separate it from its cis-isomer, methyl oleate.

Protocol Outline:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane).

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar stationary phase) is used.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or nitrogen).

-

Detection and Quantification: The FID detects the eluting components, and the resulting chromatogram is used to determine the purity of this compound by comparing the area of its peak to the total area of all peaks.

Biological Signaling Involvement

Recent studies have indicated the involvement of elaidate, the unesterified form of this compound, in cellular signaling pathways, particularly in the context of insulin resistance. The following diagram illustrates the proposed mechanism by which elaidate impairs insulin signaling.

Figure 1: Proposed mechanism of elaidate-induced insulin resistance.

Additionally, in the context of oncology research, this compound has been identified as a potential anticancer agent. In silico studies suggest that it may induce apoptosis by interacting with key regulatory proteins.

Figure 2: In silico model of this compound's pro-apoptotic mechanism.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering both quantitative data and procedural outlines for their experimental determination. The inclusion of its role in cellular signaling pathways underscores its relevance beyond a simple chemical standard, highlighting its potential as a tool in metabolic and pharmacological research. The provided information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their work.

References

Methyl Elaidate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid that serves as a crucial reference standard in lipid research and analysis. Its unique physicochemical properties and involvement in cellular processes make it a molecule of significant interest in various scientific disciplines, including food science, biofuel development, and biomedical research. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis and purification methods, analytical techniques, and its role in biological systems. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate practical application and further investigation.

Introduction

This compound (CAS Number: 1937-62-8) is the methyl ester derivative of elaidic acid, the trans isomer of oleic acid. As a trans fatty acid methyl ester (FAME), it is characterized by a double bond in the trans configuration between the ninth and tenth carbon atoms. This structural feature confers distinct properties compared to its cis counterpart, methyl oleate, influencing its physical state, chemical reactivity, and biological activity.

In research and industrial settings, this compound is primarily utilized as an analytical standard for the quantification of trans fatty acids in food products, biological samples, and biofuels. The accurate determination of trans fatty acid content is of paramount importance due to their well-documented adverse effects on cardiovascular health. Furthermore, emerging research is exploring the specific roles of individual trans fatty acids like elaidic acid and its esters in cellular signaling and disease pathogenesis. This guide aims to provide a comprehensive resource for professionals working with or investigating this compound.

Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for experimental design and data interpretation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1937-62-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 9-10 °C | |

| Boiling Point | 220 °C at 24 mmHg | |

| Density | 0.871 g/mL at 20 °C | |

| Refractive Index | n20/D 1.450 | |

| Solubility | Insoluble in water; soluble in most organic solvents. | |

| Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate, (E)-Methyl octadec-9-enoate |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern with a prominent molecular ion peak at m/z 296. |

| Infrared (IR) Spectroscopy | Distinctive absorption band around 966 cm⁻¹ corresponding to the C-H out-of-plane bending of the trans double bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals in the olefinic region (~5.3 ppm) characteristic of the trans-configured double bond protons. |

Synthesis and Purification

This compound is typically synthesized through the esterification of elaidic acid with methanol, often in the presence of an acid catalyst.

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of this compound from elaidic acid.

Materials:

-

Elaidic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve elaidic acid in an excess of anhydrous methanol (e.g., a 1:10 to 1:20 molar ratio of acid to alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the elaidic acid weight) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in hexane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Analytical Methods

Gas chromatography is the most common and effective method for the analysis and quantification of this compound.

Gas Chromatography (GC) Analysis of this compound

This protocol outlines a standard method for the GC analysis of fatty acid methyl esters, including this compound.

Instrumentation and Columns:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

A polar capillary column is typically used for the separation of cis and trans isomers of fatty acid methyl esters. Common stationary phases include biscyanopropyl polysiloxane (e.g., SP-2340, OV-275) or polyethylene glycol (e.g., Carbowax 20M).

Sample Preparation:

-

For lipid-containing samples, a lipid extraction (e.g., using the Folch or Bligh-Dyer method) is performed first.

-

The extracted lipids are then transesterified to their corresponding fatty acid methyl esters. A common method is to use boron trifluoride (BF₃) in methanol or methanolic HCl.

-

The resulting FAMEs are extracted into an organic solvent like hexane.

GC Conditions (Example):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp to 220 °C at a rate of 4 °C/minute.

-

Hold at 220 °C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen

-

Split Ratio: 100:1

Data Analysis:

-

This compound is identified by its retention time compared to a certified reference standard.

-

Quantification is achieved by comparing the peak area of this compound in the sample to that of a known amount of an internal standard or by using an external calibration curve.

Biological Activity and Signaling Pathways

While often considered in the broader context of trans fatty acids, elaidic acid and its methyl ester have been shown to exert specific biological effects. Recent studies have begun to elucidate the molecular mechanisms underlying these effects, particularly in the context of cancer cell biology.

Pro-metastatic Intracellular Signaling of Elaidic Acid

Research has indicated that elaidic acid can promote the metastasis of colorectal cancer cells. This process is initiated by the binding of elaidic acid to G-protein coupled receptors GPR40 and GPR120 on the cell surface. This binding event triggers a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) mediated by c-SRC. The subsequent activation of EGFR signaling leads to changes in the expression of genes associated with stemness and the epithelial-mesenchymal transition (EMT), ultimately enhancing the metastatic potential of the cancer cells.

Applications

The primary applications of this compound are in the fields of analytical chemistry and biomedical research.

-

Analytical Standard: It is widely used as a certified reference material for the accurate identification and quantification of trans fatty acids in various matrices, including food products, edible oils, and biological tissues.

-

Biochemical Research: this compound serves as a tool to investigate the metabolic and cellular effects of trans fatty acids. It is used in cell culture and animal studies to explore its impact on lipid metabolism, inflammation, and cellular signaling pathways.

-

Food Science: In the food industry, understanding the content of this compound and other trans fatty acids is crucial for product formulation, quality control, and regulatory compliance.

-

Biofuel Research: As a fatty acid methyl ester, this compound is a component of biodiesel and is studied in the context of biofuel properties and production.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses and gloves, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For long-term storage and to prevent degradation, it is recommended to store this compound at -20°C.

Conclusion

This compound is a fundamentally important molecule for researchers and professionals in lipid science and related fields. Its well-defined chemical and physical properties make it an indispensable analytical standard for the monitoring of trans fatty acids. Moreover, ongoing research into its biological activities is shedding light on the specific molecular mechanisms through which trans fatty acids can influence cellular health and disease. This technical guide provides a solid foundation of knowledge and practical protocols to support the continued investigation and application of this compound.

References

- 1. Gas chromatographic separation of cis-trans isomers: methyl oleate/methyl elaidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ez.restek.com [ez.restek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methylphenidate enhances neuronal differentiation and reduces proliferation concomitant to activation of Wnt signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of methyl elaidate for research

An In-depth Technical Guide to the Synthesis and Purification of Methyl Elaidate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid of significant interest in various fields of research, including lipid metabolism, drug delivery systems, and materials science.[1] Its distinct stereochemistry imparts unique physical and chemical properties that differentiate it from its cis-isomer, methyl oleate. The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, quantitative data, and analytical characterization techniques.

Introduction

This compound (C19H36O2, CAS No: 1937-62-8) is a key compound in biochemical and pharmaceutical research.[1][2] It serves as a reference standard in the analysis of trans fatty acids, which are relevant to the food and cosmetic industries.[1][3] Furthermore, it is utilized as a model compound in studies of lipid metabolism and in the development of novel drug delivery formulations. This guide details two principal synthesis routes: the direct esterification of elaidic acid and the cis-trans isomerization of the more readily available methyl oleate. It also presents robust purification and characterization methodologies to ensure the final product meets the high-purity standards (≥99%) required for research applications.

Synthesis Methodologies

There are two primary pathways for the synthesis of this compound: direct esterification of elaidic acid and isomerization of methyl oleate. The choice of method often depends on the availability and cost of the starting materials.

Method 1: Acid-Catalyzed Esterification of Elaidic Acid

This method involves the direct reaction of elaidic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol. The reaction is an equilibrium process, and a large excess of methanol is typically used to drive the reaction towards the formation of the methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elaidic acid (1 equivalent) in a 10 to 20-fold molar excess of anhydrous methanol.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-2% w/w of elaidic acid) to the solution while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the this compound with a non-polar solvent like hexane or diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual methanol and salts.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield crude this compound.

Method 2: Isomerization of Methyl Oleate

This method transforms the cis-isomer, methyl oleate, into the trans-isomer, this compound. This is advantageous as methyl oleate is often more accessible and less expensive. The isomerization can be catalyzed by various agents, including acid-activated clays, selenium, or thiol radicals.

Experimental Protocol (Using Acid Clay Catalyst):

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyl oleate and the acid clay catalyst (e.g., 10% w/w).

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent oxidation.

-

Reaction: Heat the mixture to a temperature between 180°C and 250°C with vigorous stirring. The reaction time will vary inversely with temperature, typically ranging from a few minutes to two hours. For example, at 250°C, approximately 33% isomerization can occur within the first minute.

-

Monitoring: Periodically take small aliquots, filter out the catalyst, and analyze by GC or FTIR to determine the cis/trans ratio.

-

Work-up: Once the desired equilibrium (typically around 66% trans) is reached, cool the reaction mixture.

-

Catalyst Removal: Dilute the mixture with hexane and filter through a pad of celite to remove the solid acid clay catalyst.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude mixture of this compound and methyl oleate.

Purification Techniques

Purification is a critical step to isolate this compound from unreacted starting materials, by-products, and its cis-isomer. A combination of techniques may be necessary to achieve high purity.

Fractional Vacuum Distillation

This technique is effective for separating methyl esters from less volatile impurities and can provide an initial purification of the crude product. Due to the high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal degradation.

Protocol:

-

Set up a fractional distillation apparatus suitable for vacuum operation.

-

Charge the distillation flask with the crude this compound.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect fractions based on boiling point. The fraction corresponding to C18:1 methyl esters should be collected. This method is more effective for separating esters of different chain lengths than for separating cis/trans isomers.

Low-Temperature Crystallization

This method exploits the difference in melting points between this compound (~9°C) and methyl oleate (-19.9°C) to achieve separation.

Protocol:

-

Dissolve the mixture of this compound and methyl oleate in a suitable solvent like acetone or methanol at room temperature.

-

Slowly cool the solution in a controlled-temperature bath to a temperature between -10°C and 0°C.

-

This compound will selectively crystallize out of the solution.

-

Isolate the crystallized solid by cold filtration under vacuum.

-

Wash the crystals with a small amount of cold solvent to remove adhering mother liquor containing methyl oleate.

-

Multiple recrystallization steps may be required to achieve high purity.

Silica Gel Column Chromatography

Column chromatography is a highly effective method for final polishing and for separating cis and trans isomers, although it can be challenging on a large scale.

Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane with a small percentage of ethyl acetate, such as 99:1) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system. The less polar trans-isomer (this compound) will typically elute before the cis-isomer (methyl oleate).

-

Fraction Collection: Collect fractions and monitor them by TLC or GC to identify those containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Synthesis via Esterification of Oleic Acid (as a proxy for Elaidic Acid)

| Parameter | Value/Condition | Reference |

| Catalyst | Sulfuric Acid | |

| Methanol/Acid Molar Ratio | 10:1 to 30:1 | |

| Catalyst Concentration | 1-2% (w/w of acid) | |

| Temperature | 65-70 °C (Reflux) | |

| Reaction Time | 2-5 hours | |

| Typical Yield | >90% |

Table 2: Synthesis via Isomerization of Methyl Oleate

| Parameter | Value/Condition | Reference |

| Catalyst | Acid Clay | |

| Catalyst Concentration | 10% (w/w of ester) | |

| Temperature | 180-250 °C | |

| Reaction Time | 0.5-2 hours | |

| Typical Conversion | ~55% (at 250°C for 2 min) | |

| Equilibrium Mixture | ~66% trans-isomer |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Observations/Parameters | Reference |

| Gas Chromatography (GC-MS) | Purity assessment, cis/trans isomer separation, and identification. | A single, sharp peak for pure this compound. Baseline separation from methyl oleate can be achieved with appropriate columns (e.g., SP-2340 or OV-275). Mass spectrum confirms molecular weight (296.49 g/mol ). | |

| FTIR Spectroscopy | Confirmation of trans double bond. | A characteristic sharp absorption peak at approximately 966 cm⁻¹ indicates the C-H out-of-plane bending vibration of the trans double bond. The C=O stretch of the ester is observed around 1740 cm⁻¹. | |

| ¹H NMR Spectroscopy | Structural confirmation. | Olefinic protons (-CH=CH-) appear as a multiplet around 5.4 ppm. The singlet for the methyl ester protons (-OCH₃) is found at ~3.67 ppm. The terminal methyl group (-CH₃) appears as a triplet at ~0.88 ppm. | |

| ¹³C NMR Spectroscopy | Structural confirmation. | Olefinic carbons appear around 130 ppm. The carbonyl carbon of the ester is observed at ~174 ppm. The methyl ester carbon is at ~51 ppm. |

Conclusion

This guide has provided detailed methodologies for the synthesis and purification of high-purity this compound for research purposes. The direct esterification of elaidic acid offers a straightforward route if the starting material is available, while the isomerization of methyl oleate provides a cost-effective alternative. A multi-step purification strategy involving fractional distillation, low-temperature crystallization, and column chromatography is recommended to achieve the ≥99% purity required for scientific applications. The outlined analytical techniques are crucial for the verification of the final product's identity and purity, ensuring the integrity of subsequent research.

References

The Occurrence and Natural Sources of Methyl Elaidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate is the methyl ester of elaidic acid, the principal C18:1 trans-monounsaturated fatty acid. While often associated with industrially produced partially hydrogenated oils, this compound and its parent fatty acid also occur in various natural sources. Understanding the natural distribution and concentration of this compound is crucial for research in nutrition, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Natural Sources and Occurrence of this compound

This compound is found in a diverse range of natural sources, including plants, microorganisms, and animal fats. The following sections detail its presence in these matrices.

In Plants

While not widespread in the plant kingdom, this compound has been identified in specific plant species.

-

Moringa oleifera: The seeds of Moringa oleifera have been found to contain this compound as a major component of the lipophilic hexane fraction of the crude ethanolic extract[1][2]. One study identified this compound as the most abundant ester in this fraction[3].

-

Oryza sativa (Black Rice): Certain cultivars of black rice, such as the 'Mutiara' cultivar, have been shown to contain elaidic acid, which would be detected as this compound after transesterification. One analysis reported an elaidic acid content of 2.01% in the fatty acid profile of black rice bran oil.

-

Salvia officinalis (Sage): There are conflicting reports regarding the presence of this compound in sage. While one database mentions its occurrence in Salvia officinalis oil at a concentration of 0.11%, numerous comprehensive GC-MS analyses of sage essential oil from various geographical locations do not list this compound as a constituent. The primary components consistently identified are thujone, camphor, and 1,8-cineole. It is likely that this compound is not a typical component of Salvia officinalis essential oil.

In Microorganisms

Certain microalgae have been identified as producers of this compound, particularly in the context of biodiesel production.

-

Botryococcus braunii: Studies on the fatty acid methyl ester (FAME) profile of the microalga Botryococcus braunii KMITL have shown that elaidic acid methyl ester (C18:1n9t) can be a significant component. In algae exposed to gamma radiation, the concentration of this compound ranged from 16.49% to 29.09% of the total FAMEs.

In Animal Fats

This compound is a known component of ruminant fats, arising from the biohydrogenation of unsaturated fatty acids by rumen microorganisms.

-

Ruminant Milk and Meat (Beef, Mutton, Lamb): The fat from ruminants such as cows, sheep, and goats contains trans fatty acids, typically at levels of 2-6% of the total fat. The predominant trans-18:1 isomer is vaccenic acid (trans-11-octadecenoic acid). Elaidic acid (trans-9-octadecenoic acid), the precursor to this compound, is also present, though generally at lower concentrations. The precise concentration of this compound after esterification can vary based on the animal's diet and other factors.

-

Beef Tallow: Beef tallow is a significant source of ruminant fat and consequently contains this compound upon transesterification.

In Fungi

-

Ganoderma carnosum: The LOTUS database indicates the presence of this compound in the fungus Ganoderma carnosum. However, specific quantitative analyses confirming this and detailing the concentration are not available in the current literature. Studies on the fatty acid profiles of other Ganoderma species, such as Ganoderma lucidum, have been conducted but did not report the presence of this compound.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (or its precursor, elaidic acid) in various natural sources.

| Natural Source | Matrix | Concentration (% of total fatty acids/FAMEs) | Reference(s) |

| Plants | |||

| Moringa oleifera | Seed Extract (lipophilic fraction) | Major Component | |

| Oryza sativa (Black Rice, 'Mutiara' cultivar) | Bran Oil | 2.01% (as elaidic acid) | |

| Microorganisms | |||

| Botryococcus braunii KMITL | Algal Biomass (FAMEs) | 16.49% - 29.09% | |

| Animal Fats | |||

| Ruminant Milk and Meat | Fat | 2% - 6% (total trans fatty acids) |

Biological Signaling Pathways

Recent in-silico research has suggested a potential role for this compound in cancer therapy through the induction of apoptosis.

Proposed Apoptotic Pathway of this compound

An in-silico docking study on this compound from Moringa oleifera seeds proposed a mechanism for its potential anticancer activity. The study suggests that this compound can bind to two key proteins involved in the regulation of apoptosis:

-

Bax: A pro-apoptotic protein that, upon activation, leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

-

Mouse Double Minute 2 Homolog (MDM2): A negative regulator of the p53 tumor suppressor protein. By binding to and inhibiting MDM2, this compound could prevent the degradation of p53, allowing p53 to accumulate and trigger apoptosis.

This proposed pathway suggests that this compound may act as a dual-action agent, directly activating a pro-apoptotic protein and inhibiting a key negative regulator of a major tumor suppressor.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The analysis of this compound from natural sources typically involves lipid extraction, transesterification to convert fatty acids into their corresponding methyl esters (FAMEs), and subsequent chromatographic analysis.

Lipid Extraction

The choice of extraction method depends on the sample matrix.

-

For Plant and Fungal Materials (e.g., seeds, leaves, mycelia):

-

Sample Preparation: The material is typically dried (e.g., freeze-dried or oven-dried at low temperature) and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A common method is Soxhlet extraction using a non-polar solvent like n-hexane for several hours. Alternatively, a mixture of chloroform and methanol (e.g., 2:1 v/v, Folch method) can be used for more exhaustive extraction of total lipids.

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

-

For Animal Tissues (e.g., adipose tissue, muscle):

-

Homogenization: The tissue is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Phase Separation: Water or a saline solution is added to the homogenate to induce phase separation. The lower chloroform phase, containing the lipids, is collected.

-

Washing and Drying: The chloroform phase is washed with a salt solution to remove non-lipid contaminants. The solvent is then evaporated to obtain the lipid extract.

-

Transesterification (Methylation)

This step converts the fatty acids in the lipid extract (present as triglycerides, phospholipids, etc.) into volatile FAMEs for GC analysis.

-

Base-Catalyzed Transesterification (for neutral lipids):

-

Dissolve the lipid extract in a suitable solvent (e.g., toluene or hexane).

-

Add a solution of sodium methoxide or potassium hydroxide in methanol.

-

The reaction mixture is shaken or vortexed at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding an acid or water. The upper organic layer containing the FAMEs is collected for analysis.

-

-

Acid-Catalyzed Transesterification (for samples with high free fatty acids):

-

Dissolve the lipid extract in a mixture of methanol and an acid catalyst (e.g., 1-2% sulfuric acid in methanol or boron trifluoride-methanol).

-

Heat the mixture at a controlled temperature (e.g., 50-100°C) for a specific duration (e.g., 1-2 hours) in a sealed vial.

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. The upper hexane layer is collected.

-

-

Direct Transesterification from Wet Tissues:

-

Permeabilize and hydrolyze the wet tissue sample in 1 N KOH in methanol at 55°C for 1.5 hours.

-

Neutralize the KOH and methylate the free fatty acids by adding a sulfuric acid catalyst and incubating at 55°C for another 1.5 hours.

-

Add hexane to the reaction tube, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis. This method avoids a separate lipid extraction step.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the separation, identification, and quantification of FAMEs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl or biscyanopropyl phase) is typically used for the separation of cis and trans isomers of fatty acid methyl esters.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume of the FAMEs solution in hexane is injected into the GC.

-

Temperature Program: A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. FAMEs are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate, C17:0) added to the sample before transesterification. The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve.

Caption: General workflow for the analysis of this compound from natural sources.

Conclusion

This compound, while often associated with industrial food processing, is a naturally occurring compound found in specific plants, microorganisms, and as a result of biohydrogenation in ruminant animals. Its presence in Moringa oleifera and certain microalgae is particularly noteworthy, with concentrations that can be substantial. The potential role of this compound in inducing apoptosis in cancer cells, as suggested by in-silico studies, opens up new avenues for pharmacological research. The well-established analytical protocols for lipid extraction and GC-MS analysis provide a robust framework for the accurate quantification of this compound in diverse natural matrices. Further research is warranted to explore the full extent of its natural distribution, biosynthetic pathways, and biological functions.

References

A Deep Dive into the Structural Isomerism of Methyl Elaidate and Methyl Oleate: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This technical guide provides an in-depth analysis of the structural distinctions between two critical fatty acid methyl esters (FAMEs): methyl elaidate and methyl oleate. While sharing the same chemical formula, their geometric isomerism imparts distinct physical and chemical properties, influencing their biological activity and applications.

Core Structural Differences: Cis vs. Trans Isomerism

This compound and methyl oleate are both monounsaturated fatty acid methyl esters with the chemical formula C19H36O2.[1][2] The pivotal difference lies in the stereochemistry of the double bond located at the ninth carbon atom (Δ9).

-

Methyl Oleate is the cis isomer, where the hydrogen atoms attached to the double-bonded carbon atoms are on the same side of the carbon chain. This configuration introduces a distinct "kink" or bend in the molecule.

-

This compound is the trans isomer, with the hydrogen atoms positioned on opposite sides of the carbon chain.[3][4] This results in a more linear and extended molecular structure, similar to that of a saturated fatty acid.

This fundamental geometric variance is visually represented in the following structural diagram.

Comparative Physicochemical Properties

The structural disparity between these isomers directly influences their macroscopic physical properties. The more linear shape of this compound allows for more efficient packing of molecules, leading to a higher melting point compared to the bent structure of methyl oleate. A summary of their key physicochemical properties is presented below.

| Property | Methyl Oleate (cis) | This compound (trans) |

| Molecular Formula | C19H36O2[2] | C19H36O2 |

| Molecular Weight | 296.49 g/mol | 296.49 g/mol |

| Melting Point | -20 °C | 9 °C to 10.75 °C |

| Boiling Point | 218 °C at 20 mmHg | 164-165 °C at 0.5 Torr |

| Density | 0.874 g/mL at 20 °C | 0.8790 g/cm³ at 16 °C |

| Refractive Index (n20/D) | 1.452 | 1.452 |

| Appearance | Colorless to pale yellow liquid | Colorless to amber clear liquid |

| Solubility | Insoluble in water; miscible with alcohol, ether, and chloroform. | Insoluble in water; soluble in most organic solvents. |

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between this compound and methyl oleate, primarily by exploiting the differences in their physical properties and the unique chemical environment of the double bond.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating cis and trans isomers of fatty acid methyl esters.

-

Principle: The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for resolving geometric isomers.

-

Methodology:

-

Column Selection: Highly polar cyanopropyl-based capillary columns, such as the SP-2560 or SLB-IL111, are specifically designed for the detailed analysis of cis/trans FAME isomers.

-

Sample Preparation: The lipid sample is first converted to its fatty acid methyl esters (FAMEs) through a process of hydrolysis and esterification, for example, by heating with 7% BF3 in methanol.

-

Injection and Separation: A small volume of the FAMEs dissolved in a suitable solvent (e.g., hexane) is injected into the GC. The oven temperature is programmed to optimize the separation of the isomers.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluting FAMEs. The retention time of this compound is typically longer than that of methyl oleate on these polar columns.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy can be utilized to identify the presence of trans double bonds.

-

Principle: The C-H out-of-plane bending vibration of a trans double bond absorbs infrared radiation at a characteristic frequency that is absent in the cis isomer.

-

Methodology:

-

Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent that does not have interfering absorptions in the region of interest.

-

Data Acquisition: An IR spectrum is recorded.

-

Analysis: The presence of a distinct absorption band around 965 cm⁻¹ is indicative of a trans C=C bond, thus confirming the presence of this compound. This band is absent in the spectrum of pure methyl oleate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides a definitive method for distinguishing between the cis and trans isomers by analyzing the chemical shifts and coupling constants of the olefinic protons.

-

Principle: The hydrogen atoms directly attached to the double-bonded carbons (olefinic protons) experience different magnetic environments in the cis and trans configurations, leading to distinct signals in the NMR spectrum.

-

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Analysis: The olefinic protons of methyl oleate (cis) typically appear as a multiplet around 5.35 ppm. In contrast, the olefinic protons of this compound (trans) resonate at a slightly different chemical shift and exhibit a different splitting pattern due to the different coupling constant between the trans protons.

-

Silver-Ion Chromatography (Argentation Chromatography)

This technique separates unsaturated compounds based on the number, position, and geometry of their double bonds.

-

Principle: Silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The stability of these complexes is greater for cis isomers than for trans isomers, leading to a stronger retention of cis isomers on the stationary phase.

-

Methodology:

-

Stationary Phase: The stationary phase, typically silica gel, is impregnated with silver nitrate. This can be used in thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Elution: A non-polar mobile phase is used to elute the sample through the column. This compound, forming a weaker complex with the silver ions, will elute before methyl oleate.

-

Detection: The separated fractions can be collected and further analyzed by other techniques like GC-MS.

-

The workflow for differentiating these isomers can be summarized as follows:

References

A Technical Guide to High-Purity Methyl Elaidate for Researchers and Drug Development Professionals

Introduction

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid that serves as a critical reference standard and research tool in the fields of lipidomics, metabolic research, and drug development. Its distinct stereochemistry, with a trans double bond at the ninth carbon (C18:1t n-9), differentiates it from its cis-isomer, methyl oleate, and imparts unique physicochemical and biological properties. This technical guide provides an in-depth overview of high-purity this compound, including its commercial sources, analytical characterization, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals who require high-quality, well-characterized this compound for their studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers who specialize in analytical standards and biochemicals. These products are typically characterized by a high degree of purity, essential for obtaining accurate and reproducible experimental results. Below is a summary of representative commercial offerings.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Product Name | Purity Specification | Analytical Method | CAS Number |

| Sigma-Aldrich | This compound analytical standard | ≥99.0% | Gas Chromatography (GC) | 1937-62-8 |

| Cayman Chemical | Elaidic Acid methyl ester | ≥98% | Not specified | 1937-62-8 |

| Santa Cruz Biotechnology | This compound | ≥99% | Not specified | 1937-62-8 |

| Larodan | This compound | >99% | GC | 1937-62-8 |

| Nu-Chek Prep | Methyl 9-trans-Octadecenoate | >99% | GC | 1937-62-8 |

Table 2: Representative Certificate of Analysis Data for High-Purity this compound

| Parameter | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |

| Purity (GC) | ≥99.0% | 99.5% | Gas Chromatography |

| Identity (IR, NMR) | Conforms to structure | Conforms | Infrared Spectroscopy, Nuclear Magnetic Resonance |

| Residual Solvents | ≤0.5% | <0.1% | Headspace GC |

| Water Content | ≤0.1% | <0.05% | Karl Fischer Titration |

| Peroxide Value | ≤5.0 meq/kg | 1.2 meq/kg | Titration |

Experimental Protocols: Quality Assessment of this compound

The purity of this compound is most commonly determined by gas chromatography (GC) with flame ionization detection (FID). The following protocol is a representative method for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Gas Chromatography (GC-FID) Protocol for Purity Assessment

1. Objective: To determine the purity of a this compound sample by separating it from other fatty acid methyl esters and potential impurities.

2. Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for FAME analysis (e.g., a highly polar biscyanopropyl polysiloxane stationary phase like SP-2560 or a similar column).

-

Carrier gas: Helium or Hydrogen, high purity.

-

Injector and detector gases: Hydrogen and compressed air, high purity.

-

Autosampler vials with inserts.

-

Solvent: Hexane or isooctane, HPLC grade.

-

This compound standard and sample.

3. Chromatographic Conditions:

-

Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

Final hold: 240°C for 20 minutes.

-

-

Injector:

-

Temperature: 250°C.

-

Split ratio: 100:1.

-

Injection volume: 1 µL.

-

-

Detector (FID):

-

Temperature: 260°C.

-

Hydrogen flow: 30 mL/min.

-

Airflow: 300 mL/min.

-

Makeup gas (Helium or Nitrogen): 25 mL/min.

-

-

Carrier Gas (Helium): Constant flow rate of 1.0 mL/min.

4. Sample Preparation:

-

Prepare a stock solution of the this compound standard at a concentration of 10 mg/mL in hexane.

-

Prepare the this compound sample to be tested at the same concentration in hexane.

-

Vortex the solutions to ensure homogeneity.

-

Transfer the solutions to autosampler vials for injection.

5. Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the this compound sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Purity (%) = (Areathis compound / Total Area) x 100

Role of this compound in Cellular Signaling Pathways

This compound, primarily through its in situ hydrolysis to elaidic acid, has been shown to modulate several key cellular signaling pathways implicated in metabolic and inflammatory diseases.

Impairment of Insulin Signaling

Elaidic acid has been demonstrated to interfere with insulin signaling, contributing to insulin resistance. This effect is distinct from that of saturated fatty acids like stearate.[1] The proposed mechanism involves the suppression of key downstream effectors in the insulin signaling cascade.

References

The Biological Role of Elaidic Acid and Its Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively studied for its diverse and often detrimental biological effects. Its methyl ester, methyl elaidate, while less characterized, is emerging as a molecule of interest with potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological roles of both elaidic acid and this compound, with a focus on their impact on key cellular signaling pathways, metabolic processes, and implications for human health. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of molecular interactions to facilitate further investigation and therapeutic exploration.

Introduction

Elaidic acid (18:1 n-9t) is a monounsaturated trans fatty acid that has been a significant component of the human diet due to its presence in partially hydrogenated oils used in a wide range of processed foods.[1][2] Its unique straight-chain conformation, in contrast to the bent structure of its cis-isomer oleic acid, leads to profound differences in its physical and biological properties.[3] A growing body of evidence links the consumption of elaidic acid to an increased risk of cardiovascular diseases, inflammation, and certain types of cancer.[4][5] this compound, the methyl ester of elaidic acid, is often utilized as a reference standard in analytical chemistry. However, recent studies have begun to explore its own biological activities, suggesting potential roles in inflammation and cancer that may differ from its parent fatty acid. This guide will delve into the molecular mechanisms underlying the actions of both elaidic acid and this compound.

Core Biological Roles and Mechanisms

Impact on Lipid Metabolism and Cholesterol Homeostasis

Elaidic acid significantly influences lipid metabolism, primarily through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.

-

Activation of SREBP-1c: Unlike its cis-isomer oleic acid, which tends to inhibit SREBP-1c activity, elaidic acid has been shown to induce SRE-luciferase activity and increase the mRNA levels of SREBP-1c. This leads to the upregulation of lipogenic genes, including those involved in fatty acid and cholesterol synthesis.

-

Cholesterol Metabolism: In human hepatoma (HepG2) cells, elaidic acid treatment leads to an upregulation of proteins involved in cholesterol synthesis and esterification. It has been observed that elaidic acid increases the activity of plasma cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL), ultimately contributing to a pro-atherogenic lipid profile.

The biological effects of This compound on lipid metabolism are not as well-defined. While it is a derivative of elaidic acid, its esterification may alter its interaction with cellular machinery. Further research is required to elucidate its specific role in SREBP-1c regulation and cholesterol homeostasis.

Pro-inflammatory Effects and Modulation of Signaling Pathways

Elaidic acid is a potent modulator of inflammatory responses, primarily through the activation of the NF-κB signaling pathway and the induction of pro-inflammatory cytokines.

-

NF-κB Activation: In various cell types, including aortic endothelial cells, elaidic acid has been shown to activate Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of genes involved in inflammation.

-

Inflammasome Activation: In Kupffer cells, elaidic acid can induce the activation of the NOD-like receptor protein-3 (NLRP3) inflammasome, leading to the release of inflammatory cytokines. This process is mediated by endoplasmic reticulum stress (ERS) and the mitogen-activated protein kinase (MAPK) signaling pathway.

-

Cytokine Production: Treatment of macrophages with elaidic acid leads to a marked upregulation of interleukin-1 beta (IL-1β), a potent pro-inflammatory cytokine.

Conversely, some studies suggest that This compound may possess anti-inflammatory properties. In silico studies have indicated its potential to combat inflammation associated with tumor cells. However, experimental validation of these effects and the underlying mechanisms are still largely needed.

Role in Cancer Progression

Elaidic acid has been implicated in the progression of several types of cancer, particularly colorectal cancer.

-

Enhanced Metastasis: Studies have demonstrated that elaidic acid can enhance the growth, survival, and invasion of colorectal cancer cells. Oral intake of elaidic acid has been shown to promote liver metastasis in a dose-dependent manner.

-

Signaling Pathways in Cancer: The pro-metastatic effects of elaidic acid in colorectal cancer cells are mediated through the G-protein coupled receptors GPR40 and GPR120, leading to c-SRC mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). This signaling cascade enhances cancer cell stemness and epithelial-mesenchymal transition.

In contrast, in silico docking studies suggest that This compound may have pro-apoptotic potential in cancer cells by binding to Bax and inhibiting the p53 inhibitor, MDM2. This suggests a potential therapeutic role for this compound in cancer, which warrants further in vitro and in vivo investigation.

Induction of Cellular Stress

Elaidic acid is a known inducer of cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, which can lead to apoptosis.

-

Endoplasmic Reticulum Stress: In neuronal cells, elaidic acid treatment leads to the upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP). This activation of the unfolded protein response (UPR) signaling pathway can ultimately trigger apoptosis.

-

Oxidative Stress: Elaidic acid has been shown to induce the production of reactive oxygen species (ROS) in various cell types, including neuronal and smooth muscle cells. This increase in oxidative stress contributes to its cytotoxic and pro-inflammatory effects.

The effects of This compound on ER stress and oxidative stress have not been extensively studied experimentally.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the biological effects of elaidic acid. Data for this compound is limited and requires further research.

Table 1: Effect of Elaidic Acid on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | % Viability Reduction (approx.) | Reference |

| SH-SY5Y | 50 | 24 | 15% | |

| SH-SY5Y | 100 | 24 | 25% | |

| SH-SY5Y | 200 | 24 | 40% | |

| SH-SY5Y | 400 | 24 | 55% | |

| SH-SY5Y | 800 | 24 | 70% | |

| HepG2 | 800 | 24 | 20% |

Table 2: Effect of Elaidic Acid on Reactive Oxygen Species (ROS) Production

| Cell Line | Concentration (µM) | Incubation Time (h) | Fold Increase in ROS (approx.) | Reference |

| SH-SY5Y | 200 | 24 | 1.5 | |

| SH-SY5Y | 400 | 24 | 2.0 | |

| SH-SY5Y | 800 | 24 | 2.5 |

Table 3: Effect of Elaidic Acid on Gene Expression

| Cell Line | Gene | Concentration (µM) | Incubation Time (h) | Fold Change in mRNA | Reference |

| HuH-7 | SREBP-1c | 100 | 24 | ~1.5 (increase) | |

| C2C12 myotubes | TNF-α | 100 | 24 | Increased | |

| C2C12 myotubes | IL-15 | 100 | 24 | Reduced |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of elaidic acid.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete culture medium

-

Elaidic acid stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of elaidic acid in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100, 200, 400, and 800 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Remove the old medium from the wells and add 100 µL of the prepared elaidic acid dilutions or control medium.

-

Incubate the plate for the desired exposure time (e.g., 24 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on methods used to quantify ROS levels in cells treated with elaidic acid.

Materials:

-

Cell line of interest

-

Culture plates

-

Elaidic acid

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells and treat with various concentrations of elaidic acid as described in the MTT assay protocol.

-

After the treatment period, wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

For flow cytometry analysis, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

-

For microplate reader analysis, add PBS to each well and measure the fluorescence intensity at the same wavelengths.

-

Quantify the results as a fold change relative to the control group.

Western Blot Analysis for ER Stress and NF-κB Pathway Proteins

This protocol provides a general framework for detecting the expression of proteins involved in ER stress (GRP78, ATF4, CHOP) and the NF-κB pathway (p-p65, IκBα).

Materials:

-

Cell line of interest

-

Elaidic acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-CHOP, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with elaidic acid as desired.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows